(+)-trans-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide-N2-deoxyguanosine is a significant compound in the field of chemical biology and toxicology. It is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound is of particular interest due to its ability to form adducts with DNA, leading to mutagenic effects that can contribute to the development of cancer. The study of this compound provides insights into the mechanisms of DNA damage and repair, as well as the broader implications of environmental pollutants on human health.
The primary source of (+)-trans-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide-N2-deoxyguanosine is benzo[a]pyrene, which is found in various environmental sources such as tobacco smoke, grilled meats, and vehicle exhaust. The compound is formed through metabolic activation processes in the body, where benzo[a]pyrene undergoes enzymatic conversion to its epoxide form, which then interacts with nucleophilic sites in DNA.
(+)-trans-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide-N2-deoxyguanosine is classified as a DNA adduct. It falls under the category of environmental carcinogens due to its origin from polycyclic aromatic hydrocarbons. Furthermore, it is categorized as a mutagenic agent because it can induce mutations in the genetic material of cells.
The synthesis of (+)-trans-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide-N2-deoxyguanosine typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (+)-trans-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide-N2-deoxyguanosine features a complex arrangement characteristic of polycyclic aromatic hydrocarbons combined with a nucleoside structure. The compound has several functional groups that facilitate its interaction with DNA.
Key structural data includes:
The primary reaction involving (+)-trans-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide-N2-deoxyguanosine is its formation from benzo[a]pyrene through metabolic activation. Once formed, this compound can undergo further reactions such as:
The kinetics and thermodynamics of these reactions are influenced by factors such as solvent polarity and temperature. Detailed studies often involve kinetic modeling to understand the rates at which these reactions occur.
The mechanism by which (+)-trans-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide-N2-deoxyguanosine exerts its effects involves several steps:
Research indicates that exposure levels and duration significantly affect the extent of DNA damage caused by this compound. Studies have shown that even low concentrations can lead to measurable mutagenic effects in model organisms.
(+)-trans-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide-N2-deoxyguanosine typically exhibits:
Chemical properties include:
Relevant data from studies indicate that its reactivity profile makes it a potent mutagen under biological conditions.
The study of (+)-trans-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide-N2-deoxyguanosine has several scientific applications:
(+)-trans-anti-BPDE-N²-dG is a stereochemically defined DNA adduct with the molecular formula C₃₀H₂₇N₅O₇ (molecular weight: 569.56 g/mol). Its deuterated analog, used in isotopic tracing studies, has the formula C₃₀H₁₉D₈N₅O₇ (molecular weight: 577.62 g/mol) [1] [3]. The adduct forms when the C10 position of the ultimate carcinogen (+)-anti-BPDE (7R,8S,9S,10R) covalently binds to the exocyclic amino group (N²) of deoxyguanosine (dG) in DNA [5] [6]. The trans-anti designation indicates the epoxide ring opens in a trans configuration relative to the benzylic hydroxyl group, while the + sign specifies the 7R,8S,9S,10R stereochemistry [6] [10].
Nuclear magnetic resonance (NMR) studies reveal that in duplex DNA, the pyrenyl residue of the (+)-trans isomer adopts a minor groove orientation oriented toward the 5′ end of the modified strand. This contrasts with the (−)-trans stereoisomer, where the pyrenyl group faces the 3′ end [2] [4]. The bulky, hydrophobic pyrenyl moiety causes significant DNA distortion, disrupting base pairing and helical stacking, which contributes to replication errors [2] [9].
Property | (+)-trans-anti-BPDE-N²-dG | (+)-trans-anti-BPDE-N²-dG-d8 |
---|---|---|
Molecular Formula | C₃₀H₂₇N₅O₇ | C₃₀H₁₉D₈N₅O₇ |
Molecular Weight (g/mol) | 569.56 | 577.62 |
CAS Number (Unlabelled) | 65437-20-9 | - |
CAS Number (d8) | - | 341519 / TRC-B676642 |
IUPAC Name | 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one | 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl-1,2,3,4,5,6,11,12-d₈]amino]-1H-purin-6-one |
Primary Application | Study of carcinogen-DNA adduct mechanisms | Quantification of adduct formation/repair via mass spectrometry |
The formation of (+)-trans-anti-BPDE-N²-dG begins with the environmental pro-carcinogen benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) prevalent in tobacco smoke and combustion products. Metabolic activation occurs primarily in lung and liver cells via cytochrome P450 enzymes (CYP1A1/1B1) and epoxide hydrolase [8] [9]:
Adduct formation exhibits sequence specificity: Methylated CpG dinucleotides (e.g., in p53 codons 157, 248, 273) are hotspots due to hydrophobic interactions between BPDE and the 5-methylcytosine base [9]. This targeted adduction directly correlates with the G→T transversion mutations observed in smoking-associated lung cancers [4] [9].
Step | Key Enzyme(s) | Product | Role in Adduct Formation |
---|---|---|---|
1 | CYP450 (1A1/1B1) | Benzo[a]pyrene-7,8-epoxide | Initial oxidation activating bay region |
2 | Microsomal epoxide hydrolase | (−)-Benzo[a]pyrene-7,8-dihydrodiol | Generates precursor for ultimate carcinogen |
3 | CYP450 (1A1/1B1/3A4) | (±)-anti-BPDE stereoisomers | Ultimate carcinogen; (+)-anti-BPDE dominates DNA binding |
4 | Non-enzymatic | Covalent binding to dG (N² position) | Forms (+)-trans-anti-BPDE-N²-dG adduct |
Deuterium-labeled (+)-trans-anti-BPDE-N²-dG-d₈ (where eight hydrogen atoms are replaced by deuterium in the benzo[a]pyrenyl moiety) is synthesized for precise quantification of DNA adducts using mass spectrometry. The isotopic label (C₃₀H₁₉D₈N₅O₇) provides a +8 Da mass shift, enabling distinction from endogenous compounds during analysis [1] [3].
Key analytical applications include:
Application | Methodology | Advantage of Isotopic Labeling |
---|---|---|
Adduct Quantification | LC-ESI(+)-MS/MS with Selected Reaction Monitoring (SRM) | Eliminates background interference; provides absolute quantification via internal standard |
Repair Kinetics | Incision assays + MS detection of deuterated vs. non-deuterated oligonucleotides | Tracks repair efficiency for site-specific adducts |
Metabolic Activation Studies | Incubation of BaP-d₁₂ with microsomes + DNA | Traces metabolic flux from pro-carcinogen to specific DNA adducts |
Mutagenicity Mechanisms | Site-specific adducted plasmids in yeast/mammalian cells | Measures mutation frequency/spectrum of defined stereoisomer |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7